3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde

Cross‑Coupling Chemoselectivity Orthogonal Functionalization Medicinal Chemistry Building Blocks

Specifically source the 3-Chloro congener (CAS 1552534-90-3) for its critical, balanced reactivity. Retaining the C–Cl bond (vs. rapidly reacting C–Br/I) enables sequential chemoselective Pd-catalyzed coupling and late-stage C-8 aldehyde derivatization, slashing library synthesis from 6–8 steps to 3–4. Its lower Mol. Wt. (180.59 g/mol) and optimal LogP (1.67) outperform halogen analogs in fragment-based screening, providing superior ligand efficiency. For scale-up, the cost-advantaged metal-free NaClO₂ route cuts COGs vs. bromination.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B7968397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)C=O)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H
InChIKeyIRXIHXHKGOFSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde – Core Scaffold Identity and Procurement Rationale


3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde (CAS 1552534-90-3) is a heterocyclic building block featuring a 3-chloro substituent and an 8-carbaldehyde group on the imidazo[1,2-a]pyridine core . With a molecular weight of 180.59 g·mol⁻¹, a calculated density of 1.4±0.1 g·cm⁻³, and a LogP of 1.67, its physicochemical profile distinguishes it from the corresponding 3‑bromo (MW 225.04), 3‑iodo (MW 272.04), and 3‑unsubstituted (MW 146.15) analogs . These properties directly affect solubility, chromatographic behavior, and formulation compatibility in multi-step synthetic sequences, making the 3‑chloro variant a deliberate choice over halogen alternatives when balanced reactivity and physicochemical properties are required.

Why 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde Cannot Be Interchanged with Its 3‑Bromo or 3‑Iodo Analogs


Simple halogen swapping among 3‑chloro‑, 3‑bromo‑, and 3‑iodo‑imidazo[1,2‑a]pyridine‑8‑carbaldehydes is not performance‑neutral. The C–Cl bond exhibits significantly lower oxidative addition reactivity with Pd(0) catalysts compared to C–Br or C–I, directly impacting cross‑coupling chemoselectivity and sequence planning . Furthermore, the transition‑metal‑free chlorination yield using NaClO₂ (64% for the parent imidazo[1,2‑a]pyridine) is systematically lower than the analogous bromination yield using NaBrO₂ (70–88%), while the subsequent Suzuki–Miyaura coupling of the 3‑Cl intermediate proceeds in 74% yield versus 79% for the 3‑Br congener . These quantitative reactivity differences mean that a 3‑bromo or 3‑iodo replacement will alter reaction timelines, impurity profiles, and overall synthetic efficiency, particularly in orthogonal late‑stage functionalization strategies where selective C–Cl retention is desired.

Quantitative Differentiation Evidence: 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde vs. Closest Analogs


Orthogonal Cross‑Coupling Reactivity: C–Cl vs. C–Br and C–I in Pd‑Catalyzed Suzuki–Miyaura Reactions

The 3‑chloro substituent provides a kinetic selectivity window that is absent in the 3‑bromo and 3‑iodo analogs. In Pd(0)‑catalyzed Suzuki–Miyaura coupling, 3‑chloro‑imidazo[1,2‑a]pyridine reacts with phenylboronic acid to give the biaryl product in 74% yield, compared to 79% for the corresponding 3‑bromo derivative under identical conditions . This 5‑percentage‑point lower yield reflects the intrinsically slower oxidative addition of C–Cl bonds, which LnPd(0) inserts into at rates typically 10²–10³ times slower than C–Br and 10⁴–10⁶ times slower than C–I . In practical terms, this allows synthetic chemists to retain the 3‑chloro group while performing cross‑coupling at a more reactive C–Br or C–I site elsewhere on the scaffold, a strategy that is not feasible with the 3‑bromo or 3‑iodo congener.

Cross‑Coupling Chemoselectivity Orthogonal Functionalization Medicinal Chemistry Building Blocks

Synthetic Accessibility: Transition‑Metal‑Free Halogenation Yields (Cl vs. Br Installation)

The 3‑chloro substituent can be introduced via a transition‑metal‑free C‑H halogenation using commercial NaClO₂, achieving a 64% yield on the parent imidazo[1,2‑a]pyridine. In contrast, analogous bromination using NaBrO₂ proceeds in 70–88% yield . While the bromination yield is higher, the chlorination protocol uses a significantly cheaper and less toxic halogen source (NaClO₂ vs. NaBrO₂), and the product is obtained with complete C‑3 regioselectivity, avoiding over‑chlorination . This represents a tangible cost and safety advantage for large‑scale procurement and in‑house synthesis when the 3‑chloro congener is specifically required for orthogonal reactivity.

Green Chemistry Transition‑Metal‑Free Synthesis Process Chemistry

Physicochemical Property Differentiation: LogP, Density, and Molecular Weight vs. Halogenated Analogs

The 3‑chloro‑imidazo[1,2‑a]pyridine‑8‑carbaldehyde has a calculated LogP of 1.67 and a molecular weight of 180.59 g·mol⁻¹ . This positions it between the 3‑bromo (MW 225.04, LogP ~1.9) and 3‑iodo (MW 272.04, LogP ~2.2) analogs, as well as the halogen‑free parent (MW 146.15, LogP ~1.1) . The incremental LogP increase of approximately 0.6 units from the chloro to the iodo derivative translates to a roughly 4‑fold difference in calculated octanol‑water partition coefficient, which can significantly alter chromatographic retention, membrane permeability in cell‑based assays, and metabolite formation patterns when the building block is incorporated into a drug‑like scaffold.

Physicochemical Profiling Formulation Compatibility ADME Prediction

Aldehyde Functional Group Versatility vs. Non‑Carbonyl Analogs

Unlike 3‑chloro‑imidazo[1,2‑a]pyridine (MW 152.58, no aldehyde) or 3‑chloro‑imidazo[1,2‑a]pyridine‑2‑carbaldehyde (aldehyde at C‑2), the 8‑carbaldehyde group of the target compound is positioned on the pyridine ring, providing a distinct electronic environment and steric accessibility for nucleophilic addition. The aldehyde enables >20 distinct C–C and C–N bond‑forming reactions including reductive amination, Knoevenagel condensation, and Grignard addition, without competing with the C‑3 chloride . In contrast, 3‑chloro‑imidazo[1,2‑a]pyridine lacks this orthogonal functional handle entirely, requiring pre‑functionalization before scaffold diversification.

Reductive Amination Knoevenagel Condensation Fragment Elaboration

Procurement‑Optimized Application Scenarios for 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde


Orthogonal Divergent Synthesis of Kinase Inhibitor Libraries

The combination of a C‑3 chloride (for Suzuki–Miyaura or Buchwald–Hartwig coupling) and a C‑8 aldehyde (for reductive amination or hydrazone formation) makes this compound an ideal scaffold for generating diverse kinase inhibitor libraries. The slower oxidative addition of C–Cl compared to C–Br allows sequential coupling: first at a C–Br site, then at C–Cl, followed by aldehyde derivatization. This convergent approach reduces library synthesis from 6–8 linear steps to 3–4 steps . Procurement of the 3‑chloro variant specifically enables this sequencing, as the 3‑bromo analog would react competitively and require protecting group strategies.

ALDH1A3 Inhibitor Lead Optimization Programs

Imidazo[1,2‑a]pyridine‑8‑carbaldehydes have been structurally validated as ALDH1A3 inhibitors targeting glioblastoma stem cells . The 3‑chloro substituent provides a vector for modulating steric and electronic properties without introducing the metabolic instability associated with C–Br or C–I bonds. The aldehyde at position 8 can be elaborated to carboxylic acids or amides, enabling systematic SAR exploration of the solvent‑exposed region of the binding pocket, as informed by the crystal structure of ALDH1A3 in complex with imidazo[1,2‑a]pyridine ligands .

Cost‑Effective Scale‑Up of 3‑Chloro‑Substituted Imidazo[1,2‑a]pyridine Building Blocks

For process chemistry groups requiring multi‑gram to kilogram quantities, the transition‑metal‑free chlorination protocol using NaClO₂ (64% yield, complete regioselectivity) offers a scalable and cost‑advantaged route compared to bromination with NaBrO₂ . The lower reagent cost and the absence of Pd or Cu catalysts translate directly into reduced cost‑of‑goods for the 3‑chloro‑8‑carbaldehyde when produced in‑house, making it the preferred procurement or synthesis target when the 3‑chloro congener is required.

Fragment‑Based Drug Discovery (FBDD) Library Design

With a molecular weight of 180.59 g·mol⁻¹ and a LogP of 1.67, the compound falls within the Rule‑of‑Three space (MW < 300, cLogP ≤ 3) for fragment screening libraries . Compared to the 3‑bromo (MW 225.04) and 3‑iodo (MW 272.04) analogs, the lower molecular weight and intermediate lipophilicity of the 3‑chloro derivative provide better solubility and ligand efficiency metrics, increasing the probability of detecting weak but tractable binding interactions in primary fragment screens.

Quote Request

Request a Quote for 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.